molecular formula C20H13N2NaO5S B7797654 sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B7797654
M. Wt: 416.4 g/mol
InChI Key: ZQWICJYATMSSSD-UHFFFAOYSA-M
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Description

Sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound with the molecular formula C20H13N2NaO5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The reaction is carried out under acidic conditions, and the resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a solid, which is then purified and dried .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include different derivatives of naphthalene and substituted sulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and a complexometric indicator for titrations involving metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential antimicrobial and cytotoxic properties.

    Industry: Utilized as a dye in textile and paper industries

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group in the molecule can coordinate with metal ions, leading to changes in color that are useful for analytical purposes. In biological systems, it may interact with cellular components, leading to antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Eriochrome Black T
  • Calconcarboxylic acid
  • Solochrome Dark Blue

Uniqueness

Sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to its specific structure, which allows it to act as both a dye and an indicator. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry .

Properties

IUPAC Name

sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWICJYATMSSSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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